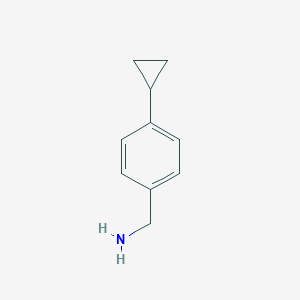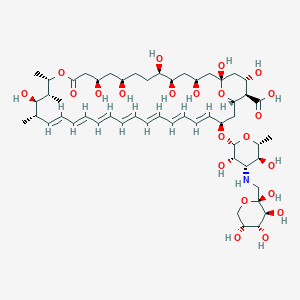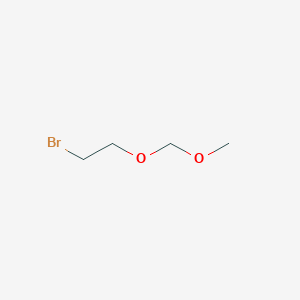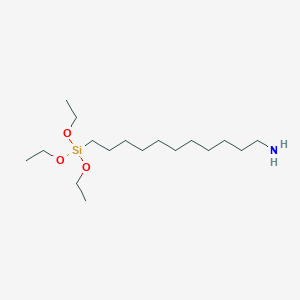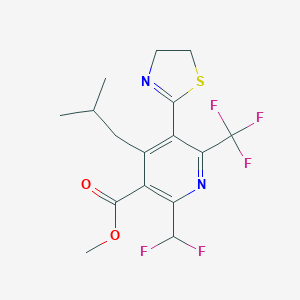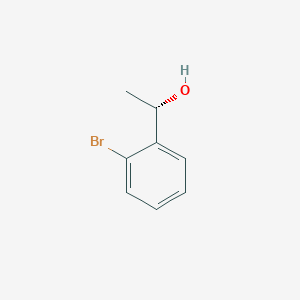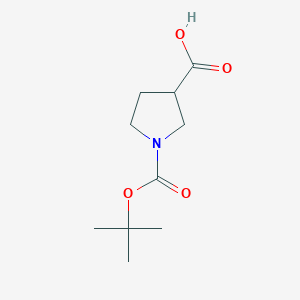
1-Boc-pyrrolidine-3-carboxylic acid
描述
Synthesis Analysis
The synthesis of "1-Boc-pyrrolidine-3-carboxylic acid" and related compounds involves several key steps, including acylation, condensation, and protection strategies. For example, acylation of pyrrolidine derivatives has been performed using acid chlorides in the presence of Lewis acids, highlighting methods to introduce acyl groups onto the pyrrolidine ring (Jones et al., 1990). Additionally, the synthesis of related pyrrolidine compounds showcases the introduction of substituents via different synthetic routes, demonstrating the versatility of pyrrolidine chemistry (Ohtake et al., 1997).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including "1-Boc-pyrrolidine-3-carboxylic acid," has been studied using various techniques such as X-ray diffraction. These studies reveal the geometrical configuration and conformation of the molecules, contributing to our understanding of their chemical reactivity and interactions (Ma et al., 2023).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in a range of chemical reactions, underlining their reactivity and potential for functionalization. For instance, the asymmetric deprotonation of Boc-protected pyrrolidines has been used to achieve highly enantioselective syntheses, demonstrating the utility of these compounds in stereoselective synthesis (Wu et al., 1996).
科学研究应用
General Use
1-Boc-pyrrolidine-3-carboxylic acid is a chemical compound used in various scientific fields . It’s a type of organoheterocyclic compound, specifically a pyrrolidine .
Drug Discovery
The pyrrolidine ring, which is a part of 1-Boc-pyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
In the design of new molecules, the binding conformation of certain compounds is studied. For example, the bicyclic sulfonamide 15 showed excellent potency towards RORγt (12 nM) but suffered from undesirable activity against pregnane X receptor (PXR, EC50=144 nM, Ymax=100%), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities, the cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation, and N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs .
Synthesis of 4-benzylpyrrolidine-3-carboxylic acids
1-Boc-pyrrolidine-3-carboxylic acid can be used in 1,3-dipolar cycloadditions to yield 4-benzylpyrrolidine-3-carboxylic acids . This process involves the reaction of 1-Boc-pyrrolidine-3-carboxylic acid with other reagents under specific conditions .
Synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines
Another application is the synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines . These compounds are synthesized from 1-Boc-pyrrolidine-3-carboxylic acid and have potential applications in medicinal chemistry .
Real-Time PCR
1-Boc-pyrrolidine-3-carboxylic acid is used in Real-Time PCR, a laboratory technique of molecular biology based on the polymerase chain reaction . It monitors the amplification of a targeted DNA molecule during the PCR, i.e., in real-time, and not at its end, as in conventional PCR .
Protein Biology
This compound is also used in protein biology, which is a branch of biology that deals with the study of proteins and their functions . Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells .
Synthesis of 4-benzylpyrrolidine-3-carboxylic acids
1-Boc-pyrrolidine-3-carboxylic acid can be used in 1,3-dipolar cycloadditions to yield 4-benzylpyrrolidine-3-carboxylic acids . This process involves the reaction of 1-Boc-pyrrolidine-3-carboxylic acid with other reagents under specific conditions .
Synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines
Another application is the synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines . These compounds are synthesized from 1-Boc-pyrrolidine-3-carboxylic acid and have potential applications in medicinal chemistry .
Real-Time PCR
1-Boc-pyrrolidine-3-carboxylic acid is used in Real-Time PCR, a laboratory technique of molecular biology based on the polymerase chain reaction . It monitors the amplification of a targeted DNA molecule during the PCR, i.e., in real-time, and not at its end, as in conventional PCR .
Protein Biology
This compound is also used in protein biology, which is a branch of biology that deals with the study of proteins and their functions . Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells .
安全和危害
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMRQBJUFWFQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-pyrrolidine-3-carboxylic acid | |
CAS RN |
59378-75-5 | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

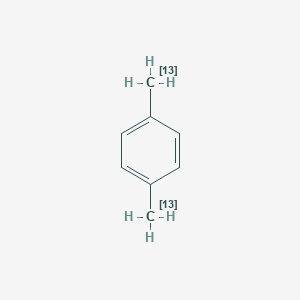
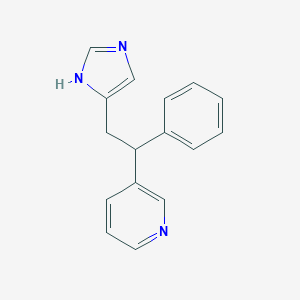
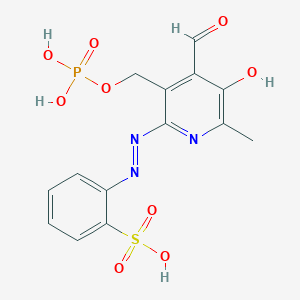
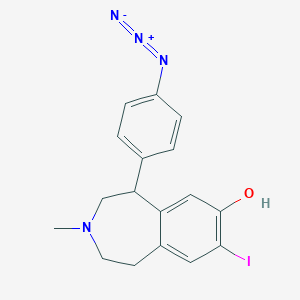
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)

